molecular formula C13H7ClF3NO2 B1429518 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid CAS No. 1311278-14-4

3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid

Cat. No. B1429518
M. Wt: 301.65 g/mol
InChI Key: WCPZGSPGVNMFCT-UHFFFAOYSA-N
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Description

3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid, abbreviated as CTPBA, is an organic compound that has been extensively studied in recent years due to its versatile properties and applications. CTPBA is a synthetic compound that has been used in a variety of fields, including medicinal chemistry, organic synthesis, and material science. It is a white crystalline solid with a molecular weight of 284.6 g/mol and a melting point of 205-210°C. CTPBA is soluble in organic solvents such as ethanol, acetone, and acetonitrile, and insoluble in water.

Scientific Research Applications

Coordination Polymers and Photophysical Properties 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid derivatives have been investigated for their ability to form lanthanide-based coordination polymers. These polymers exhibit fascinating structural and photophysical properties. For instance, the coordination of lanthanide ions with carboxylic acid derivatives, such as 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, forms one-dimensional coordination polymers with notable luminescence efficiencies and extended excited-state lifetimes. These materials are promising for applications in luminescent devices due to their bright green luminescence and structural versatility (Sivakumar, Reddy, Cowley, & Butorac, 2011). Similarly, 3-pyridinyl-benzoic acid derivatives have been used to form lanthanide coordination complexes that show intriguing luminescent and magnetic properties, further highlighting the potential of these compounds in material science and photonic applications (Hou, Ding, Yan, Li, Chen, & Li, 2013).

Ligand Design and Metalation Studies Derivatives of 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid have also been explored for their metalation and ligand properties. Complexes with these ligands show potential in catalysis, coordination chemistry, and material synthesis. The systematic metalation and functionalization of compounds related to 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid can lead to a variety of carboxylic acids, providing a rich ground for further study in coordination chemistry and materials science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

properties

IUPAC Name

3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2/c14-11-6-9(13(15,16)17)5-10(18-11)7-2-1-3-8(4-7)12(19)20/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPZGSPGVNMFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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